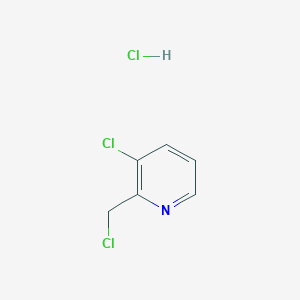

3-Chloro-2-(chloromethyl)pyridine hydrochloride

説明

3-Chloro-2-(chloromethyl)pyridine hydrochloride is a laboratory chemical . It is a hydrochloride obtained by combining 2-(chloromethyl)pyridine with one molar equivalent of hydrochloric acid . It has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .

Synthesis Analysis

The synthesis of 3-(chloromethyl)pyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis

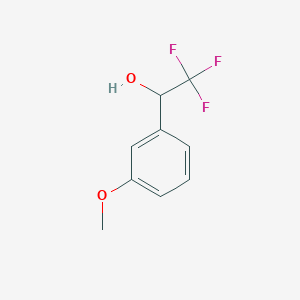

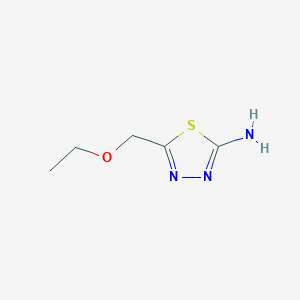

The molecular formula of 3-Chloro-2-(chloromethyl)pyridine hydrochloride is C6H6Cl3N . Its average mass is 198.477 Da and its mono-isotopic mass is 196.956589 Da .Chemical Reactions Analysis

3-Chloro-2-(chloromethyl)pyridine hydrochloride has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It has also been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .Physical And Chemical Properties Analysis

3-Chloro-2-(chloromethyl)pyridine hydrochloride is a solid substance . Its melting point is 124.0 to 127.0 °C .科学的研究の応用

Development of Contrast Agents for MRI

This chemical serves as a precursor in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complexes . These complexes are used as contrast agents in Magnetic Resonance Imaging (MRI), enhancing the clarity and detail of MRI scans, which is vital for accurate diagnosis and treatment planning.

Organic Synthesis Reagent

It is employed as a reagent in organic synthesis, particularly in base-catalyzed alkylation reactions . This application is significant in the field of organic chemistry for the modification of molecules, which can lead to the production of a variety of chemical compounds with diverse properties.

作用機序

Target of Action

3-Chloro-2-(chloromethyl)pyridine hydrochloride, also known as 2-Chloromethylpyridine hydrochloride, is primarily used as a precursor to pyridine-containing ligands . It is an alkylating agent and is used in the synthesis of various pharmaceuticals .

Mode of Action

As an alkylating agent, 3-Chloro-2-(chloromethyl)pyridine hydrochloride can transfer its chloromethyl group to other molecules . This property is utilized in the synthesis of various compounds, including pyridine-containing ligands .

Result of Action

The result of the action of 3-Chloro-2-(chloromethyl)pyridine hydrochloride is the formation of other compounds through its role as a precursor and alkylating agent . For example, it has been used in the synthesis of a Zn2±sensitive magnetic resonance imaging contrast agent .

Action Environment

The action of 3-Chloro-2-(chloromethyl)pyridine hydrochloride is influenced by various environmental factors. For instance, its reactivity can be affected by temperature, light, and the presence of other chemicals . It should be stored under an inert atmosphere at 2-8°C to maintain its stability .

Safety and Hazards

This chemical is considered hazardous . It is harmful if swallowed and causes severe skin burns and eye damage . It is toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It is also suspected of causing genetic defects and cancer, and may cause an allergic skin reaction .

特性

IUPAC Name |

3-chloro-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWKPCRREBTZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599956 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(chloromethyl)pyridine hydrochloride | |

CAS RN |

124425-87-2 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B176597.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)